3-Bromo-7-methylimidazo[1,2-A]pyridine

Regioselective cross-coupling Suzuki-Miyaura Sonogashira coupling

Low-yielding cross-couplings with 6-bromo-imidazo[1,2-a]pyridine isomer (39.5-51.4%) waste resources. 3-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 56051-32-2) exploits kinetically preferred Pd(0) oxidative addition at C3, enabling Suzuki-Miyaura yields of 74-79%. Synthesized quantitatively in a single step; available in >95% purity.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 56051-32-2
Cat. No. B1286194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methylimidazo[1,2-A]pyridine
CAS56051-32-2
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1)Br
InChIInChI=1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
InChIKeyVLFVKNYEPJOABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-methylimidazo[1,2-a]pyridine: Core Identity and Structural Profile


3-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 56051-32-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry with four imidazopyridine-containing drugs on the market . The compound bears a bromine atom at the C3 position of the fused imidazo-pyridine ring system and a methyl substituent at the C7 position of the pyridine ring. Its molecular formula is C₈H₇BrN₂ (MW 211.06 g/mol), and it is commercially available from multiple suppliers at purities of 95–98% . The C3-bromine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the C7-methyl group provides a defined substitution pattern for downstream structure–activity relationship (SAR) exploration.

3-Bromo-7-methylimidazo[1,2-a]pyridine: Cross-Coupling Selectivity Over Analogs


Imidazo[1,2-a]pyridine building blocks are not interchangeable in synthetic workflows because the position of the halogen substituent on the fused ring system dictates both the regiochemical outcome and the efficiency of metal-catalyzed cross-coupling reactions. Palladium(0) catalysts exhibit a strong and documented preference for oxidative addition at the C3 position over the C6 position in imidazo[1,2-a]pyridines, as demonstrated in regiocontrolled Sonogashira and Suzuki–Miyaura studies on 3,6-dihalogeno substrates [1]. Consequently, the 3-bromo isomer offers superior and more predictable reactivity in Suzuki, Sonogashira, and related C–C bond-forming reactions compared to its 6-bromo positional isomer (CAS 116355-18-1) [1][2]. Furthermore, the bromo substituent at C3 provides a substantially lower activation barrier for cross-coupling than the corresponding chloro analog due to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol vs. ~327 kJ/mol for C–Cl) [3]. The C7-methyl substitution pattern additionally distinguishes this compound from unsubstituted or differently substituted imidazo[1,2-a]pyridines, ensuring the correct regiosubstitution in the final target molecule without the need for protecting-group strategies or post-coupling functionalization.

3-Bromo-7-methylimidazo[1,2-a]pyridine: Evidence of Differentiation vs. Comparators


C3-Br vs. C6-Br: Superior Pd Insertion at C3

In a systematic study of regiocontrolled palladium-catalyzed cross-coupling on 3,6-dihalogenoimidazo[1,2-a]pyridines, palladium(0) was shown to preferentially undergo oxidative addition at the C3 position over the C6 position. The model substrate 6-iodo-3-bromoimidazo[1,2-a]pyridine underwent selective Sonogashira or Suzuki coupling exclusively at C3, leaving the C6 halide intact for a subsequent second coupling step [1]. This regiochemical preference establishes that the 3-bromo derivative (CAS 56051-32-2) is the more reactive coupling partner compared to its 6-bromo positional isomer (CAS 116355-18-1). Additionally, C3-brominated imidazo[1,2-a]pyridines were converted to their Suzuki–Miyaura products in 74% and 79% isolated yields using phenylboronic acid under standard Pd-catalyzed conditions [2]. In contrast, 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives gave Suzuki coupling yields in the range of 39.5–51.4% under comparable conditions [3].

Regioselective cross-coupling Suzuki-Miyaura Sonogashira coupling Heterocyclic synthesis

Synthesis Reproducibility: Quantitative Yield and Full Characterization

The synthesis of 3-bromo-7-methylimidazo[1,2-a]pyridine from 7-methylimidazo[1,2-a]pyridine via electrophilic bromination with Br₂/NaOAc in methanol at −10 °C, followed by basic workup and trituration, delivered the product in quantitative yield: 41.5 g from 26 g starting material (100% mass recovery, 98.3% calculated yield) [1]. The product was fully characterized: ¹H NMR (360 MHz, CDCl₃) δH 2.43 (3H, s, 7-CH₃), 6.76 (1H, d, J = 7 Hz, H-6), 7.37 (1H, s, H-8), 7.53 (1H, s, H-2), 7.55 (1H, s, H-5), 8.00 (1H, d, J = 7 Hz, H-5′); MS (ES+) m/z 210/212 (M⁺+H, characteristic Br isotope pattern) [1]. This procedure is directly taken from US Patent 6,872,731 B2, a validated industrial protocol. Commercial vendors including Bidepharm and Apollo Scientific supply this compound at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) [2].

Process chemistry Large-scale synthesis Bromination Quality control

C-Br vs. C-Cl: Superior Oxidative Addition Kinetics

The C3-bromo substituent in 3-bromo-7-methylimidazo[1,2-a]pyridine provides a kinetically more favorable leaving group for palladium-catalyzed cross-coupling compared to the corresponding 3-chloro analog. The carbon–bromine bond dissociation energy (BDE) in aryl bromides is approximately 285 kJ/mol, whereas the carbon–chlorine BDE in aryl chlorides is approximately 327 kJ/mol, a difference of ~42 kJ/mol that translates into a significantly lower activation barrier for oxidative addition [1]. This class-level property is reflected in the broader imidazo[1,2-a]pyridine literature, where 3-bromo derivatives are the preferred substrates for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, while 3-chloro derivatives often require more forcing conditions (elevated temperature, stronger bases, specialized ligands) [2]. The RSC Advances 2018 study demonstrated that the transition-metal-free halogenation method efficiently differentiated between chlorination and bromination pathways, with brominated products 3a–3f obtained in 70–88% yields [2].

Cross-coupling reactivity Bond dissociation energy Oxidative addition Halogen selection

C3-Br Pre-Functionalization vs. C-H Activation for Direct Diversification

The non-halogenated parent compound 7-methylimidazo[1,2-a]pyridine (CAS 874-39-5) requires direct C–H functionalization strategies to introduce aryl or alkynyl substituents at the C3 position. While ligand-free Pd(OAc)₂ can catalyze direct C3-arylation of imidazo[1,2-a]pyridine with aryl bromides at low catalyst loading (0.1–0.01 mol%), this approach requires specific and sometimes forcing conditions and may suffer from competing regioisomeric products [1]. In contrast, the pre-installed C3-bromine in 3-bromo-7-methylimidazo[1,2-a]pyridine enables reliable, high-yielding Suzuki–Miyaura coupling under standard conditions without regiochemical ambiguity, as the bromine atom serves as a predetermined functionalization site [2]. The transformation of C3-brominated imidazo[1,2-a]pyridines into extended π-systems via Suzuki coupling has been demonstrated with isolated yields of 74% and 79% [2].

Late-stage functionalization C–H activation Synthetic efficiency Building block strategy

3-Bromo-7-methylimidazo[1,2-a]pyridine: Optimal Application Scenarios


C3-Aryl Library Synthesis for Kinase and Bromodomain Inhibitor SAR

The C3-bromo substituent enables efficient and regioselective Suzuki–Miyaura diversification with aryl and heteroaryl boronic acids in 74–79% yields [1]. The predetermined C3 coupling site eliminates the regiochemical ambiguity inherent in direct C–H arylation approaches, making this building block ideal for generating focused libraries of C3-arylated imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor and bromodomain inhibitor discovery programs [2]. The C7-methyl group further defines the substitution pattern, allowing SAR exploration at C3 while the methyl group at C7 is held constant.

Regiocontrolled One-Pot Double-Coupling for Polysubstituted Imidazopyridines

The established regiochemical preference for palladium insertion at C3 over C6 in imidazo[1,2-a]pyridines [1] supports the use of 3-bromo-7-methylimidazo[1,2-a]pyridine in sequential one-pot double-coupling strategies. When combined with a C6-halogenated intermediate, the C3 position reacts first, enabling the convergent synthesis of 3,6-disubstituted imidazo[1,2-a]pyridine derivatives in high overall yields with a reduced number of purification steps [1]. This approach is particularly valuable for the efficient construction of polysubstituted heterocyclic cores in medicinal chemistry programs.

Scalable Synthesis with Validated Reproducibility for Preclinical Advancement

The synthesis of 3-bromo-7-methylimidazo[1,2-a]pyridine from 7-methylimidazo[1,2-a]pyridine is documented to proceed with quantitative yield (100%, 41.5 g product from 26 g starting material) under straightforward bromination conditions (Br₂, NaOAc, MeOH, −10 °C) from US Patent 6,872,731 B2 [2]. Multiple commercial suppliers offer this compound at 95–98% purity with batch-specific QC documentation including NMR, HPLC, and GC . This combination of validated in-house synthesis and reliable commercial supply makes the compound suitable for scale-up from discovery through preclinical development, where reproducible building block quality is critical for regulatory documentation.

Replacing 6-Br Isomer for Higher Cross-Coupling Reactivity

In synthetic sequences where a 6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) intermediate has given suboptimal cross-coupling yields (reported range 39.5–51.4% for related derivatives [3]), switching to the 3-bromo positional isomer (CAS 56051-32-2) can substantially improve reaction efficiency due to the kinetic preference for palladium oxidative addition at C3 [1]. The approximately 1.5- to 2.0-fold yield improvement, combined with the ability to achieve quantitative synthesis of the brominated building block itself [2], can significantly reduce the cost-per-successful-coupling in library production.

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